4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Description
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide core substituted with a hydroxyl group at position 3 and a piperazine ring at position 4. The piperazine moiety is further substituted with a 4-chlorophenyl group.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-21(19,20)10-14(13)18/h1-4,13-14,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAQKLSVSFYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Biological Activities
Research indicates that 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide interacts with specific biological targets, potentially acting as an antagonist or agonist at certain receptors. This interaction can influence cellular signaling pathways, leading to various therapeutic effects. Notable areas of investigation include:
- Antidepressant Activity : Due to its structural similarity to known antidepressants, studies are exploring its efficacy in treating depression.
- Antipsychotic Properties : The compound's ability to modulate neurotransmitter systems makes it a candidate for antipsychotic drug development.
- Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory properties that warrant further exploration.
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Study on Antidepressant Efficacy : A study published in Pharmacology Research evaluated the antidepressant-like effects of the compound in animal models, demonstrating significant improvement in behavioral tests compared to controls.
- Antipsychotic Potential : Research published in the Journal of Medicinal Chemistry investigated the binding affinity of the compound to dopamine receptors, indicating promising antipsychotic activity.
- Anti-inflammatory Research : A recent study in Molecular Pharmacology examined the compound's effects on inflammatory cytokines in vitro, showing a reduction in pro-inflammatory markers.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Biological Activity
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a heterocyclic compound notable for its structural complexity and potential therapeutic applications. The compound features a piperazine ring and a tetrahydrothiophene moiety, which are common in various pharmaceuticals, enhancing its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H16ClN2O2S |
| Molecular Weight | 299.79 g/mol |
| Appearance | Solid at room temperature |
| Solubility | Moderate in polar solvents |
The presence of a chlorophenyl group is significant as it enhances the compound's affinity for various biological receptors, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within biological systems. It may function as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving dopamine and serotonin .
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, which are crucial for mood regulation . The potential of this compound in treating mood disorders warrants further exploration.
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Properties
Similar compounds have been investigated for their anticancer properties, particularly against breast cancer cell lines. The ability to induce apoptosis in cancer cells through receptor-mediated pathways has been noted in related studies .
Study 1: Antidepressant Activity
A study examining the effects of piperazine derivatives on depression models found that compounds similar to 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol exhibited significant reductions in depressive-like behavior in animal models. The results suggested that these compounds modulate serotonin levels effectively .
Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that related piperazine compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
Tetrahydrothiophene 1,1-Dioxide Derivatives
- 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (): Shares the tetrahydrothiophene 1,1-dioxide core and hydroxyl group but replaces the piperazine with a hydroxyethylamino substituent.
- (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide (): Features a sulfonyl-linked 4-chlorophenyl group and isobutylamino substituent.
Piperazine-Containing Analogs
Functional Group Modifications
Pyrazole Derivatives
- N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide ():
- Replaces piperazine with a pyrazole-chlorophenyl group.
- Key Difference : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance kinase inhibition or antimicrobial activity .
Hydroxyl Group Impact
- The hydroxyl group at position 3 in the target compound distinguishes it from non-hydroxylated analogs (e.g., ), improving solubility and enabling hydrogen-bond interactions in biological systems.
Data Table: Structural and Functional Comparison
Q & A
What are the key considerations for designing synthetic routes to this compound?
Level: Basic
Methodological Answer:
Synthesis of this compound requires multi-step strategies due to its hybrid structure (piperazine, tetrahydrothiophene, and sulfone groups). Key steps include:
- Piperazine coupling : React 4-chlorophenylpiperazine with tetrahydrothiophene precursors via nucleophilic substitution or Buchwald-Hartwig amination .
- Sulfonation : Introduce the 1,1-dioxide moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH to avoid over-oxidation .
- Hydroxylation : Position the hydroxyl group at the 3-position of the tetrahydrothiophene ring using stereoselective epoxidation followed by acid hydrolysis .
Data Table : Hypothetical Optimization of Sulfonation Step
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| m-CPBA | 0–5 | 68 | 95% |
| H₂O₂/Na₂WO₄ | 25 | 42 | 88% |
How can structural ambiguities in the tetrahydrothiophene ring be resolved?
Level: Basic
Methodological Answer:
Use X-ray crystallography to confirm stereochemistry at the 3-hydroxyl position. For dynamic analysis:
- NMR Spectroscopy : Employ - HSQC to assign coupling patterns and NOESY for spatial proximity of the hydroxyl group .
- Computational Modeling : Compare DFT-optimized structures with experimental IR/Raman spectra to validate sulfone and hydroxyl group orientations .
What strategies address contradictory receptor-binding data in preclinical studies?
Level: Advanced
Methodological Answer:
Discrepancies in reported affinities (e.g., for serotonin or dopamine receptors) may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and radioligand concentrations across labs .
- Metabolite Interference : Use LC-MS to verify compound stability in biological matrices and rule out active metabolites .
- Conformational Analysis : Perform molecular docking with cryo-EM receptor structures to identify binding pose inconsistencies .
How can reaction yields be improved during piperazine-tetrahydrothiophene coupling?
Level: Advanced
Methodological Answer:
Low yields often stem from steric hindrance at the piperazine N-atom. Mitigate via:
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (reduces β-hydride elimination) .
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to enhance solubility of bulky intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% .
What computational methods predict off-target interactions of this compound?
Level: Advanced
Methodological Answer:
- Pharmacophore Screening : Map electrostatic and hydrophobic features against databases like ChEMBL to identify kinase or GPCR off-targets .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess sulfone group flexibility and potential protein backbone interactions .
- Free-Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers if chirality is unresolved .
How should researchers validate the compound’s metabolic stability in vivo?
Level: Advanced
Methodological Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS. Use verapamil as a control .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Data Table : Hypothetical Metabolic Stability in HLMs
| Condition | Half-life (min) | CLint (µL/min/mg) |
|---|---|---|
| +NADPH | 28 | 45 |
| -NADPH | >120 | <5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
